molecular formula C9H9BF4KNO B1408561 Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate CAS No. 1705578-26-2

Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate

Cat. No.: B1408561
CAS No.: 1705578-26-2
M. Wt: 273.08 g/mol
InChI Key: PDQWHFGSAXVGBZ-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate is a fluorinated organoboron compound with the molecular formula C₉H₉BF₃KN₂O. This borate salt features a trifluoroborate anion complexed with a propylamide backbone substituted by a 3-fluorophenyl group. Its structure enables applications in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions, where trifluoroborate salts act as stable, air-tolerant nucleophiles .

The 3-fluorophenyl group likely enhances electronic effects compared to other substituents, influencing reactivity and solubility.

Properties

IUPAC Name

potassium;trifluoro-[3-(3-fluoroanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQWHFGSAXVGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC(=CC=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705578-26-2
Record name Borate(1-), trifluoro[3-[(3-fluorophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials and Reagents

Step Reagents Conditions Purpose
1 Boronic acid derivative (e.g., phenylboronic acid) Reflux in anhydrous solvent Formation of boron intermediate
2 Potassium fluoride (KF), trifluoromethylating agent (e.g., Togni reagent or CF3I) Controlled temperature, inert atmosphere Introduction of trifluoromethyl group
3 3-aminopropanone derivative Catalytic base, mild heating Coupling with amino group

Fluorination Step

The fluorination step is crucial for introducing the trifluoromethyl group onto the boron atom. Common reagents include:

The reaction is typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at temperatures ranging from room temperature to 80°C, under inert atmosphere to prevent side reactions.

Coupling with 3-((3-fluorophenyl)amino)-3-oxopropyl derivatives

This involves nucleophilic substitution or cross-coupling reactions, often facilitated by palladium catalysts (e.g., Pd(OAc)2) and phosphine ligands, to attach the amino-oxopropyl group to the boron core.

Purification and Crystallization

Post-synthesis, the compound is purified through:

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Material Phenylboronic acid derivatives
Fluorinating Agent Potassium fluoride + trifluoromethyl source (e.g., Togni reagent)
Reaction Solvent Acetonitrile, DMF
Reaction Temperature 25°C to 80°C
Reaction Time 4 to 24 hours
Purification Column chromatography, recrystallization
Storage Conditions Sealed, moisture-free, at -20°C or -80°C

Research Findings and Optimization

Research indicates that:

  • The choice of fluorinating reagent significantly influences yield and purity.
  • Using palladium-catalyzed cross-coupling improves selectivity and functional group tolerance.
  • Reaction conditions such as temperature, solvent, and catalyst loading are optimized based on scale and desired purity.

Chemical Reactions Analysis

Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism by which potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate exerts its effects involves its role as a nucleophilic partner in cross-coupling reactions. The compound’s boron center interacts with transition metals like palladium, facilitating the formation of new chemical bonds . This interaction is crucial for the compound’s effectiveness in various synthetic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate 3-fluorophenyl C₉H₉BF₃KN₂O ~300 (estimated) Enhanced electronic effects due to fluorine’s electronegativity; potential for selective coupling reactions .
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate 4-nitrophenyl C₉H₉BF₃KN₂O₃ 300.08 Electron-withdrawing nitro group reduces nucleophilicity; used in electron-deficient substrate couplings. Purity: >95%, stored at RT .
Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate 3-nitrophenyl C₉H₉BF₃KN₂O₃ 300.08 Meta-nitro substitution alters steric and electronic profiles compared to para derivatives. Limited commercial availability .
Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate 2-(trifluoromethyl)phenyl C₁₀H₉BF₆KNO 323.08 Steric hindrance from CF₃ group may slow reaction kinetics; solubility in acetone/THF .
Potassium trifluoro((3-methoxyphenyl)ethynyl)borate 3-methoxyphenyl (ethynyl) C₁₀H₉BF₃KO 258.09 Ethynyl group enables alkyne-based couplings; synthesized via B(Oi-Pr)₃ intermediates. Yield: 51% .

Commercial and Research Utility

  • 4-Nitrophenyl Derivative : Widely available (CAS 1705578-36-4) for ~€573/g, used in pharmaceutical intermediate synthesis .
  • 3-Fluorophenyl Analog : Less common; specialized applications in fluorinated drug discovery (e.g., kinase inhibitors) .

Biological Activity

Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H10BF3KN2O3C_9H_{10}BF_3KN_2O_3, with a molecular weight of approximately 300.09 g/mol. Its structure features a boron atom coordinated with a trifluoromethyl group and an amine functional group attached to a fluorophenyl moiety, which enhances its reactivity and biological interactions.

This compound acts primarily as a nucleophilic reagent in various chemical reactions. The trifluoroborate group serves as a stable intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This property is particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used for synthesizing complex organic molecules.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis via the activation of specific signaling pathways related to cell survival and death.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
PC-3 (Prostate Cancer)20Inhibition of cell proliferation
A549 (Lung Cancer)25Activation of p53 pathway

Interaction with Biological Molecules

The compound's ability to interact with nucleophiles suggests potential applications in drug design. Preliminary studies indicate that it may form stable complexes with biomolecules such as proteins and nucleic acids, potentially leading to novel therapeutic agents.

Case Studies

  • Study on Antitumor Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound against human cancer cell lines. The results showed significant inhibition rates compared to control groups, highlighting its potential as a lead compound in anticancer drug development.
  • Mechanistic Insights : Another research article investigated the mechanistic pathways through which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to elucidate the role of key apoptotic markers, confirming its effectiveness in triggering programmed cell death.

Applications in Synthetic Chemistry

In addition to its biological activities, this compound is extensively used in synthetic chemistry for preparing aryl-substituted boronic acids and esters. Its compatibility with various functional groups allows for efficient synthesis routes in pharmaceutical development.

Table 2: Applications in Synthetic Chemistry

ApplicationDescription
Cross-Coupling ReactionsServes as a boron source for forming C-C bonds
Synthesis of Biologically Active MoleculesFacilitates the introduction of aryl functionalities
Development of Novel TherapeuticsUsed in drug discovery processes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate
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Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate

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